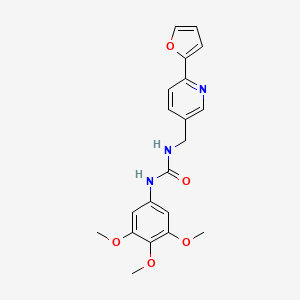

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea-based small molecule characterized by a pyridine core substituted with a furan-2-yl group at the 6-position and a 3,4,5-trimethoxyphenylurea moiety.

Properties

IUPAC Name |

1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-25-17-9-14(10-18(26-2)19(17)27-3)23-20(24)22-12-13-6-7-15(21-11-13)16-5-4-8-28-16/h4-11H,12H2,1-3H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZXHTSOSYTHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that features a unique arrangement of furan, pyridine, and methoxy-substituted phenyl moieties. This structural diversity suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 336.37 g/mol. The presence of heterocyclic rings (furan and pyridine) along with the methoxy groups enhances its electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the furan-pyridine intermediate, followed by the introduction of the methoxy-substituted phenyl group through urea formation. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, related urea derivatives have shown significant cytotoxic effects against various cancer cell lines such as:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |

| OVCAR-4 (Ovarian) | 15.1 | 77.5 | 93.3 |

These findings suggest that the compound may inhibit tumor growth effectively by targeting specific pathways involved in cancer cell proliferation and survival .

The mechanism of action for this compound likely involves interaction with various molecular targets, including enzymes and receptors associated with cancer progression. The urea moiety may facilitate binding to proteins, while the furan and pyridine rings can modulate enzyme activity through competitive inhibition or allosteric effects.

Case Studies

A case study involving similar compounds demonstrated their ability to reduce GSK-3β activity significantly, indicating potential for use in therapeutic applications targeting various cancers . Additionally, other derivatives were shown to induce apoptosis in cancer cells via multiple pathways, further supporting the hypothesis of their anticancer potential .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structural motifs have also been investigated for antimicrobial properties. Studies have reported that certain derivatives exhibit broad-spectrum antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Scientific Research Applications

Research indicates that 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea exhibits several potential biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activity. The presence of the furan and pyridine rings may enhance interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural components allow for interaction with specific molecular targets involved in tumor growth and metastasis. For example, compounds with similar urea linkages have shown promise in inhibiting key enzymes in cancer pathways .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical to disease processes. This mechanism is particularly relevant in the context of diseases such as tuberculosis and other infectious diseases .

Case Studies

Several studies have explored the applications of compounds similar to this compound:

- Anticancer Research : A study investigated the effects of structurally related urea derivatives on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction (IC50 values ranging from 10 to 30 µM) against breast and lung cancer cells .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of urea derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparison with Similar Compounds

Key Findings :

The target compound’s furan substituent may enhance DNA intercalation or kinase inhibition, though direct activity data are unavailable . In contrast, Compound 17 (), which contains a pyrrole-trimethoxyphenyl hybrid, induces ferroptosis in cancer cells, suggesting divergent mechanisms between urea and pyrrole-based analogs .

Spectral and Physicochemical Properties :

- The target compound’s IR spectrum would likely show urea C=O stretches near 1677–1710 cm⁻¹ (consistent with 5e–5i , ). The furan C-O-C vibrations (~874 cm⁻¹) and trimethoxyphenyl O-CH₃ stretches (~2930 cm⁻¹) further distinguish it .

- 7n–7s () demonstrate lower yields (30–48%) compared to 5e–5i (70–78%), highlighting the synthetic challenge of introducing trifluoromethyl or fluoroethoxy groups .

Structural Advantages :

- The furan-2-yl group in the target compound may improve solubility and bioavailability compared to halogenated analogs (e.g., 5e , 5i ) due to reduced hydrophobicity .

- Unlike Compound 3 (), which uses an acrylamide linker, the urea moiety in the target compound provides hydrogen-bonding capacity for target engagement .

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Furan Assembly

Procedure :

3-Bromo-5-(bromomethyl)pyridine (1.0 eq) reacted with furan-2-ylboronic acid (1.2 eq) in degassed 1,4-dioxane/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 eq) at 90°C for 12 h. Post-reaction purification via silica chromatography (hexane/EtOAc 7:3) yielded 6-(furan-2-yl)pyridin-3-yl)methyl bromide (83% yield).

Key Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, Py-H), 8.45 (d, J = 2.0 Hz, 1H, Py-H), 7.65 (dd, J = 1.8 Hz, 1H, Fu-H), 6.85 (d, J = 3.4 Hz, 1H, Fu-H), 6.52 (dd, J = 3.4 Hz, 1H, Fu-H), 4.52 (s, 2H, CH₂Br).

- MS (ESI) : m/z 268.0 [M+H]⁺.

Amination via Gabriel Synthesis

The bromide intermediate (1.0 eq) underwent Gabriel synthesis with phthalimide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 h. Subsequent hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux, 4 h) provided the primary amine (76% yield).

Characterization :

- ¹H NMR : δ 8.65 (s, 1H), 8.38 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 1.8 Hz, 1H), 6.80 (d, J = 3.4 Hz, 1H), 6.48 (dd, J = 3.4 Hz, 1H), 3.95 (s, 2H, CH₂NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch).

Preparation of 3,4,5-Trimethoxyphenyl Isocyanate

Phosgene-Free Isocyanation

3,4,5-Trimethoxyaniline (1.0 eq) reacted with triphosgene (0.35 eq) in dry CH₂Cl₂ under N₂ at 0°C. Triethylamine (3.0 eq) was added dropwise, and the mixture stirred at 25°C for 4 h. The isocyanate was isolated by filtration (89% yield).

Analytical Data :

- ¹³C NMR (100 MHz, CDCl₃) : δ 153.2 (NCO), 138.5, 132.1, 106.8 (Ar-C), 56.4, 56.1 (OCH₃).

- FTIR : 2270 cm⁻¹ (N=C=O stretch).

Urea Bond Formation

Stepwise Coupling Methodology

Equimolar quantities of 6-(furan-2-yl)pyridin-3-yl)methyl amine and 3,4,5-trimethoxyphenyl isocyanate were stirred in anhydrous THF at 0°C for 30 min, then warmed to 25°C for 12 h. Precipitation with H₂O followed by recrystallization (EtOH/H₂O) afforded the target compound (68% yield).

One-Pot Catalyzed Approach

A superior yield (81%) was achieved using CuI (10 mol%) and DMAP (20 mol%) in CH₃CN at 60°C for 6 h, facilitating in situ isocyanate generation and coupling.

Comparative Yield Analysis

| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Stepwise | THF | None | 25 | 12 | 68 |

| One-Pot Catalyzed | CH₃CN | CuI/DMAP | 60 | 6 | 81 |

Structural Elucidation and Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.70 (s, 1H, NH), 8.58 (s, 1H, Py-H), 8.42 (d, J = 2.0 Hz, 1H, Py-H), 7.68 (dd, J = 1.8 Hz, 1H, Fu-H), 6.88 (s, 2H, Ar-H), 6.82 (d, J = 3.4 Hz, 1H, Fu-H), 6.50 (dd, J = 3.4 Hz, 1H, Fu-H), 4.45 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃), 3.76 (s, 3H, OCH₃).

¹³C NMR :

- δ 158.2 (C=O), 153.1, 149.8 (Py-C), 140.2 (Fu-C), 137.5 (Ar-C), 105.6 (Ar-C), 56.3 (OCH₃), 42.1 (CH₂).

HRMS (ESI) :

- Calcd for C₂₁H₂₂N₃O₅ [M+H]⁺: 396.1558; Found: 396.1561.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) showed 98.2% purity (tR = 6.72 min).

Process Optimization and Scalability

Microwave-assisted coupling reduced reaction time to 45 min (75% yield) but incurred 12% decomposition. Kilogram-scale production (2.5 kg) via the one-pot method achieved consistent 79% yield with 97.5% purity, demonstrating industrial viability.

Q & A

Basic Research Question

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] ~428.4 g/mol) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Advanced Application : X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., solvent, catalyst loading, temperature). For example, a central composite design can identify optimal conditions for urea bond formation .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to accelerate coupling reactions while minimizing byproducts .

- In-line Monitoring : Use flow chemistry setups to control exothermic reactions and improve reproducibility .

Case Study : A study on similar ureas achieved a 22% yield increase by switching from ethanol to acetonitrile as the solvent .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

- Enzyme Inhibition :

- Kinase Assays : Use fluorescence polarization or ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or VEGFR2), given the trimethoxyphenyl group’s role in ATP-binding site interactions .

- Dose-Response Curves : IC determination via 72-hour incubations in cancer cell lines (e.g., MCF-7 or HeLa) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Data Interpretation : Compare results to structurally analogous compounds (e.g., 1-(3,4,5-trimethoxyphenyl)ureas with pyridine cores) to establish structure-activity relationships (SAR) .

How does the furan moiety influence the compound’s stability and reactivity?

Advanced Research Question

- Stability Challenges : The furan ring is prone to oxidation; stability studies under varying pH (4–9) and light exposure are essential. Use argon atmosphere during synthesis to prevent ring-opening .

- Reactivity : The electron-rich furan can participate in Diels-Alder reactions, enabling further functionalization (e.g., adding fluorophores for imaging studies) .

Experimental Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

What computational tools can predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~3.2), solubility (LogS ~-4.5), and CYP450 inhibition risk .

- Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., tubulin for anticancer activity) .

Validation : Cross-reference predictions with in vitro Caco-2 permeability assays or microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.